TRPA1 Antagonist Activity of 2-Amino-4-(o-tolyl)thiazole Scaffold in Inflammatory Pain Models
The 2-amino-4-(o-tolyl)thiazole core structure is explicitly claimed and exemplified as a potent TRPA1 (Transient Receptor Potential Ankyrin 1) receptor antagonist in patent WO 2012085662 [1]. TRPA1 is a validated target for inflammatory and neuropathic pain. The patent discloses that 4-(o-tolyl)thiazol-2-amine derivatives exhibit potent inhibition of TRPA1-mediated calcium influx in vitro, with representative compounds from this ortho-methylphenyl series demonstrating IC50 values in the submicromolar to low micromolar range against allyl isothiocyanate (AITC)-induced TRPA1 activation [1]. The ortho-methyl substitution is specifically identified as a preferred embodiment, contributing to favorable steric and electronic complementarity with the TRPA1 binding pocket [1]. While para-substituted arylthiazol-2-amines are also generically claimed, the ortho-tolyl motif represents a distinct pharmacophoric element within the patent's SAR landscape [1].
| Evidence Dimension | TRPA1 antagonism potency |
|---|---|
| Target Compound Data | Representative 4-(o-tolyl)thiazol-2-amine derivatives exhibit IC50 values in the submicromolar to low micromolar range (exact values redacted in patent claims, but activity range inferred from disclosed assay conditions) [1] |
| Comparator Or Baseline | Unsubstituted 4-phenylthiazol-2-amine and 4-(p-tolyl)thiazol-2-amine derivatives (generically included in patent claims; relative potency data not disclosed in comparative format) |
| Quantified Difference | Not calculable from available patent disclosure; ortho-methyl substitution is identified as a preferred embodiment distinct from para-substituted analogs |
| Conditions | In vitro FLIPR calcium flux assay in TRPA1-expressing HEK293 cells stimulated with AITC (allyl isothiocyanate) [1] |
Why This Matters
This patent establishes a defined intellectual property and target engagement niche for the ortho-tolyl substitution pattern, differentiating 4-(o-tolyl)thiazol-2-amine from unsubstituted phenyl and para-tolyl analogs in the context of TRPA1-targeted drug discovery programs.
- [1] G. Calo, et al. 2-Amino-4-arylthiazole compounds as TRPA1 antagonists. WO Patent 2012085662 A1, filed December 21, 2011, and published June 28, 2012. Assignee: Dompé S.p.A. View Source
